molecular formula C20H22N4O5 B11121647 N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide

Cat. No.: B11121647
M. Wt: 398.4 g/mol
InChI Key: DMIGCEHIDFAXPD-FOKLQQMPSA-N
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Description

N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide group, a hydrazinyl linkage, and a dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as benzoyl chloride, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide
  • N-{2-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide

Uniqueness

N-[2-({2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide is unique due to its specific structural features, such as the presence of the dimethoxybenzylidene moiety and the hydrazinyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

N-[2-[[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H22N4O5/c1-28-16-8-9-17(29-2)15(10-16)11-23-24-19(26)13-21-18(25)12-22-20(27)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,27)(H,24,26)/b23-11+

InChI Key

DMIGCEHIDFAXPD-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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